molecular formula C20H18FN3O5 B8434226 Azd 9977

Azd 9977

Cat. No.: B8434226
M. Wt: 399.4 g/mol
InChI Key: MBKYLPOPYYLTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azd 9977 is a chemical compound known for its herbicidal properties. It belongs to the family of benzoxazinones, which are organic compounds containing benzene fused to an oxazine ring bearing a ketone group. This compound is used primarily in agricultural settings to control a variety of broadleaf weeds and grasses .

Preparation Methods

The synthesis of Azd 9977 involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazinone structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Azd 9977 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new herbicidal compounds.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural applications

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial in the biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately plant death. This mechanism is light and oxygen-dependent, causing susceptible plants to turn necrotic and die shortly after exposure to sunlight.

Comparison with Similar Compounds

Similar compounds include:

Azd 9977 is unique due to its specific molecular structure, which provides high selectivity and efficacy at lower application rates compared to some other herbicides .

Properties

Molecular Formula

C20H18FN3O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide

InChI

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

MBKYLPOPYYLTNW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanamine (2 M solution in THF, 259 μL, 0.52 mmol) was added to a stirred suspension of {7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid (Intermediate 15, 40 mg, 0.10 mmol) and TEA (43 μL, 0.31 mmol) in EtOAc (2 mL) at rt. A thick white precipitate was formed. Addition of T3P (50 wt. % in EtOAc, 123 μL, 0.21 mmol) to the mixture resulted in a clear, pale yellow reaction solution. The mixture was stirred at rt over night. EtOAc (10 mL) was added and the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent), dissolved in ACN/water (approx. 5 mL, 1:4) and freeze-dried to give the title compound (19 mg, 46%) as a white solid.
Quantity
259 μL
Type
reactant
Reaction Step One
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
123 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
46%

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